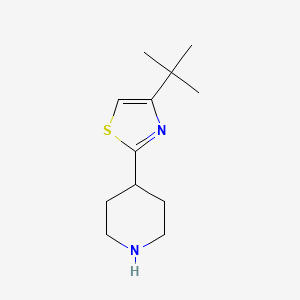
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine
概要
説明
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a heterocyclic organic compound that features a thiazole ring and a piperidine ring. The thiazole ring is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine typically involves the formation of the thiazole ring followed by its attachment to the piperidine ring. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the thiazole ring. This is followed by a nucleophilic substitution reaction to attach the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .
類似化合物との比較
Similar Compounds
- 4-(4-Tert-butyl-1,3-thiazol-2-yl)benzene
- 4-(4-Tert-butyl-1,3-thiazol-2-yl)aniline
- 4-(4-Tert-butyl-1,3-thiazol-2-yl)ethanol
Uniqueness
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
生物活性
4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a thiazole ring and a piperidine moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 224.34 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility in biological systems .
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. Its mechanism may involve interaction with bacterial enzymes, inhibiting their function and demonstrating antimicrobial effects.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving the modulation of specific molecular targets. For instance, structure-activity relationship (SAR) studies have identified key structural features that enhance cytotoxicity against cancer cell lines .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole ring is particularly noted for its capacity to modulate enzyme activity, which may lead to the inhibition of critical pathways involved in microbial growth and cancer cell proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against various bacteria | Inhibition of bacterial enzymes |
| Anticancer | Cytotoxic effects on cancer cell lines | Modulation of molecular targets |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics.
- Anticancer Research : In vitro assays revealed that this compound displayed cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. IC50 values were determined to assess potency, with some derivatives exhibiting enhanced activity .
特性
IUPAC Name |
4-tert-butyl-2-piperidin-4-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYOZZMLTAZELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














